5-Fluoro-2-nitromandelic acid 5-Fluoro-2-nitromandelic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140777
InChI: InChI=1S/C8H6FNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
SMILES:
Molecular Formula: C8H6FNO5
Molecular Weight: 215.13 g/mol

5-Fluoro-2-nitromandelic acid

CAS No.:

Cat. No.: VC18140777

Molecular Formula: C8H6FNO5

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-nitromandelic acid -

Specification

Molecular Formula C8H6FNO5
Molecular Weight 215.13 g/mol
IUPAC Name 2-(5-fluoro-2-nitrophenyl)-2-hydroxyacetic acid
Standard InChI InChI=1S/C8H6FNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Standard InChI Key RCAVWBAZZKQNAO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C(C(=O)O)O)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

5-Fluoro-2-nitromandelic acid (C₈H₆FNO₅) features a mandelic acid backbone—a 2-hydroxy-2-phenylacetic acid structure—with a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. The molecular weight is calculated as 215.13 g/mol, consistent with fluorinated nitroaromatic acids. The fluorine and nitro groups introduce significant electronic effects: the nitro group acts as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution, while the fluorine atom enhances reactivity toward nucleophilic aromatic substitution (SNAr).

The spatial arrangement of substituents influences physicochemical properties. For example, the ortho-nitro group relative to the carboxylic acid moiety may sterically hinder certain reactions, whereas the para-fluoro substituent could modulate solubility and bioavailability. Comparative data from 4-fluoro-2-nitromandelic acid suggest a melting point range of 120–125°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF).

PropertyValue/Description
Molecular FormulaC₈H₆FNO₅
Molecular Weight215.13 g/mol
Substituents5-fluoro, 2-nitro, mandelic acid
Predicted Density1.5–1.6 g/cm³
SolubilityModerate in DMF, acetone

Synthesis Pathways

The synthesis of 5-fluoro-2-nitromandelic acid likely involves multi-step functionalization of mandelic acid precursors. A plausible route, inferred from analogous compounds , proceeds as follows:

  • Nitration of 5-Fluoromandelic Acid: Direct nitration using a nitric acid-sulfuric acid mixture could introduce the nitro group at the 2-position. Reaction conditions (e.g., temperature ≤ 0°C) are critical to avoid over-nitration.

  • Purification via Crystallization: Crude product isolation using ethanol-water mixtures enhances purity .

Alternative methods may employ halogen exchange reactions, such as nucleophilic aromatic substitution of chloro or bromo precursors with fluoride ions under phase-transfer conditions . For instance, 2-nitro-5-chloromandelic acid could react with potassium fluoride in the presence of a crown ether to yield the fluoro derivative.

Chemical Reactivity and Applications

Reactivity in Organic Synthesis

The nitro group directs incoming electrophiles to meta positions, while the fluorine atom facilitates SNAr reactions. For example, the carboxylic acid moiety enables esterification or amidation, forming prodrug candidates. In medicinal chemistry, such derivatives are explored as enzyme inhibitors or receptor modulators due to their electronic and steric profiles.

Research Gaps and Future Directions

The absence of peer-reviewed studies on 5-fluoro-2-nitromandelic acid underscores the need for targeted research. Key areas include:

  • Synthetic Optimization: Developing high-yield, scalable routes.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory properties.

  • Computational Modeling: Predicting metabolic pathways and toxicity profiles.

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